

Technical Guide: Fmoc-D-2-Me-Trp-OH for Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-2-Me-Trp-OH*

Cat. No.: *B2739035*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and application of N- α -Fmoc-D-2-methyl-tryptophan (**Fmoc-D-2-Me-Trp-OH**), a specialized amino acid derivative used in peptide synthesis. This document outlines its molecular characteristics and provides a detailed, generalized protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Compound Data Summary

Fmoc-D-2-Me-Trp-OH is a synthetic amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the indole ring of the D-tryptophan side chain is methylated at the 2-position. The Fmoc group is a base-labile protecting group, making this compound ideally suited for Fmoc-based SPPS strategies.

Property	Value
IUPAC Name	(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Molecular Formula	C ₂₇ H ₂₄ N ₂ O ₄
Molecular Weight	440.49 g/mol
CAS Number	196808-79-4
Appearance	White to off-white powder

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-Me-Trp-OH serves as a crucial building block for the synthesis of peptides containing a D-2-methyl-tryptophan residue. The incorporation of this non-canonical amino acid can introduce unique structural and functional properties into a peptide, such as increased stability against enzymatic degradation, enhanced receptor affinity, or altered conformational preferences. The general workflow for its use in SPPS follows a standard cycle of deprotection, activation, coupling, and washing.

Below is a generalized experimental protocol for the manual incorporation of **Fmoc-D-2-Me-Trp-OH** into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

General Experimental Protocol for SPPS

This protocol outlines a single coupling cycle for adding **Fmoc-D-2-Me-Trp-OH** to a resin-bound peptide chain with a free N-terminal amine.

Materials:

- Peptide-resin with a free amine terminus
- Fmoc-D-2-Me-Trp-OH**
- Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

- Coupling/Activation Reagents:
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
 - N,N-Diisopropylethylamine (DIEA)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solutions: DMF, DCM
- Inert gas (Nitrogen or Argon)
- SPPS reaction vessel

Methodology:

- Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the SPPS reaction vessel. Drain the solvent.[1][2]
- Fmoc Deprotection: a. Add the deprotection solution (20% piperidine in DMF) to the resin.[3] b. Agitate the mixture with nitrogen bubbling or mechanical shaking for 20-30 minutes at room temperature to remove the N-terminal Fmoc group from the peptide-resin.[2][3] c. Drain the deprotection solution. d. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][2]
- Amino Acid Activation: a. In a separate vial, dissolve **Fmoc-D-2-Me-Trp-OH** (3-5 equivalents relative to resin loading) and an equivalent amount of HATU or HBTU in DMF. b. Add DIEA (2 equivalents relative to the amino acid) to the solution to raise the pH and initiate activation.[1] c. Allow the activation to proceed for several minutes. The solution may change color.
- Coupling: a. Drain the final wash solvent from the deprotected peptide-resin. b. Immediately add the activated **Fmoc-D-2-Me-Trp-OH** solution to the resin. c. Agitate the mixture with nitrogen bubbling or shaking for 1-2 hours at room temperature. Note: Due to potential steric hindrance from the 2-methyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction. d. To check for completion, a small sample of resin

beads can be taken for a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

[\[1\]](#)

- **Washing:** a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[\[1\]](#)

The resin is now ready for the next deprotection and coupling cycle. This process is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

After the full peptide sequence is synthesized, the peptide must be cleaved from the resin, and the acid-labile side-chain protecting groups must be removed.

Cleavage Cocktail (Example "Reagent R"):

- Trifluoroacetic acid (TFA): 90%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 3%
- Anisole: 2%

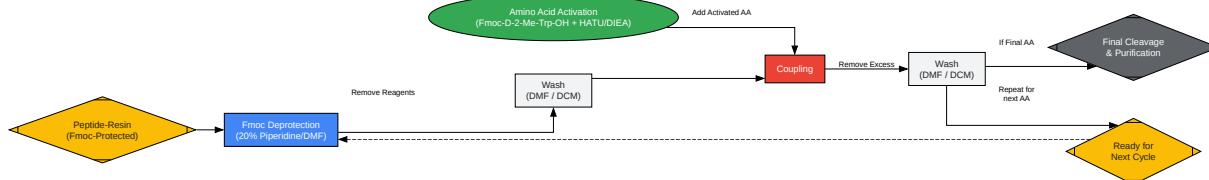
Procedure:

- Wash the final peptide-resin with DCM and dry it under a stream of inert gas.
- Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.
[\[4\]](#)
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.

- Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase HPLC.

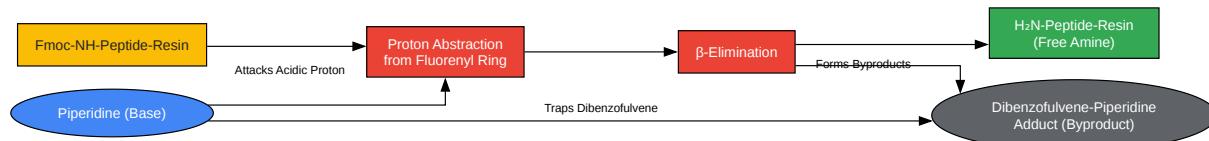
Experimental Workflow Visualization

The following diagrams illustrate the key processes involved in utilizing **Fmoc-D-2-Me-Trp-OH** in peptide synthesis.



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Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).



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Caption: Simplified logical flow of the Fmoc deprotection step using piperidine.

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